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  • Product: 2-(5-Chloropyridin-2-yl)morpholine
  • CAS: 1211526-64-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(5-Chloropyridin-2-yl)morpholine: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential pharmacological relevance of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential pharmacological relevance of the heterocyclic compound 2-(5-Chloropyridin-2-yl)morpholine. As a molecule incorporating both a substituted pyridine ring and a morpholine scaffold, it represents a class of compounds with significant interest in medicinal chemistry.[1][2] The morpholine moiety is a privileged structure in drug design, known for improving pharmacokinetic properties and providing a versatile scaffold for interacting with various biological targets.[1][2] This guide synthesizes available data to offer a detailed perspective for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[3] This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a common building block in the design of bioactive molecules.[1][4] Morpholine and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][5][6] The presence of the nitrogen atom allows for the formation of salts and hydrogen bonding, which can be crucial for receptor binding and formulation development.[3][7] The 2-(5-Chloropyridin-2-yl) substitution introduces a halogenated pyridine ring, a common pharmacophore in medicinal chemistry known to modulate electronic properties and provide additional interaction points with biological targets.

Physicochemical Properties

PropertyEstimated ValueRationale and Supporting Data
Molecular Formula C9H11ClN2ODerived from the chemical structure.
Molecular Weight 198.65 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solidMorpholine is a colorless liquid, and many substituted pyridines are crystalline solids.[7]
Melting Point 120-140 °CBased on the melting point of similar substituted pyridines and morpholine derivatives. For example, 2-Amino-5-chloropyridine has a melting point of 133-141°C.[8]
Boiling Point ~350-450 °CEstimated based on the boiling point of related structures like 5-(5-Chloropyridin-2-yl)-N,N-diethyl-4-phenyl-1,3-thiazol-2-amine (404-416 °C).[9]
LogP (Octanol/Water) 1.5 - 2.5The morpholine ring is hydrophilic, while the chloropyridine moiety is more lipophilic. The predicted range balances these contributions.
pKa (basic) 4.0 - 5.0The pyridine nitrogen is weakly basic, and the morpholine nitrogen is also basic. The electron-withdrawing effect of the chloro group will likely reduce the basicity of the pyridine nitrogen.
Water Solubility Moderately SolubleThe morpholine ring enhances water solubility.[4] However, the chloropyridine part will decrease it. The overall solubility is expected to be moderate.

Synthesis and Characterization

While a specific, optimized protocol for 2-(5-Chloropyridin-2-yl)morpholine is not published, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of morpholine derivatives.[10][11]

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted morpholines involves the reaction of an appropriate amine with a bis(2-haloethyl) ether or by a reductive amination pathway. For the synthesis of a 2-substituted morpholine, a multi-step sequence is generally required. A potential synthetic route is outlined below:

Synthesis_of_2-(5-Chloropyridin-2-yl)morpholine A 2-Amino-5-chloropyridine B Intermediate A A->B Reaction with Chloroacetyl Chloride C Intermediate B B->C Reduction D 2-(5-Chloropyridin-2-yl)morpholine C->D Cyclization

Caption: Proposed synthetic workflow for 2-(5-Chloropyridin-2-yl)morpholine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (Intermediate A)

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq)[12][13][14] and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Causality: Chloroacetyl chloride is a reactive acylating agent that readily reacts with the amino group of 2-amino-5-chloropyridine.[15] Triethylamine acts as a base to neutralize the HCl generated during the reaction. The low temperature helps to control the exothermic reaction.

Step 2: Synthesis of 2-(2-Hydroxyethylamino)-5-chloropyridine (Intermediate B)

  • To a solution of Intermediate A (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a reducing agent such as lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude Intermediate B.

Causality: LAH is a powerful reducing agent capable of reducing the amide to an amine. The careful quenching procedure is essential to safely handle the reactive LAH.

Step 3: Cyclization to form 2-(5-Chloropyridin-2-yl)morpholine (Final Product)

  • Dissolve Intermediate B (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Add a base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Add 1-bromo-2-chloroethane (1.1 eq) and stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Causality: The base deprotonates the hydroxyl group, which then undergoes an intramolecular nucleophilic substitution with the chloroethyl group to form the morpholine ring.

Analytical Characterization Workflow

The identity and purity of the synthesized 2-(5-Chloropyridin-2-yl)morpholine should be confirmed using a combination of analytical techniques.

Analytical_Workflow Start Synthesized Compound TLC Thin-Layer Chromatography (TLC) Start->TLC Initial Purity Check HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Quantitative Purity Assessment MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Start->NMR Structural Elucidation FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Start->FTIR Functional Group Analysis Final Confirmed Structure and Purity TLC->Final HPLC->Final MS->Final NMR->Final FTIR->Final

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method for the determination of morpholine and its derivatives.[4][16] The compound can be derivatized to enhance its volatility and detection.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure by providing information about the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the C-N bonds of the morpholine ring, and the C-Cl bond of the pyridine ring.

Potential Pharmacological Profile and Therapeutic Applications

The combination of the morpholine and 5-chloropyridine moieties suggests that 2-(5-Chloropyridin-2-yl)morpholine could exhibit a range of biological activities. The morpholine ring is a key component in several approved drugs with diverse mechanisms of action.[17][18]

  • Central Nervous System (CNS) Activity: Morpholine derivatives are known to cross the blood-brain barrier and have been investigated for their effects on the CNS.[19] They have been explored as antidepressants, anxiolytics, and for the treatment of neurodegenerative diseases.[17][19]

  • Anticancer Activity: Numerous morpholine-containing compounds have shown potent anticancer activity by targeting various signaling pathways.[5][6] The morpholine ring can contribute to binding with protein kinases, which are often dysregulated in cancer.[2]

  • Antimicrobial Activity: The morpholine scaffold has been incorporated into molecules with antibacterial and antifungal properties.[5][20]

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific pharmacological profile of 2-(5-Chloropyridin-2-yl)morpholine.

Conclusion

2-(5-Chloropyridin-2-yl)morpholine is a compound of significant interest for medicinal chemistry and drug discovery. Its structural features, combining the favorable pharmacokinetic properties of the morpholine ring with the electronic modulation of a chloropyridine substituent, make it a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and potential areas of pharmacological investigation, serving as a valuable resource for researchers in the field.

References

  • OSHA. (2003, May 14). Morpholine. U.S. Department of Labor.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). [Journal Name].
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). [Journal Name].
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). Polymers, 13(21), 3789.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 40-51.
  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8740598.
  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025, February 28). Frontiers in Chemistry.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018, April 26).
  • EPA. (2025, October 15). 5-(5-Chloropyridin-2-yl)-N,N-diethyl-4-phenyl-1,3-thiazol-2-amine. U.S. Environmental Protection Agency.
  • Jain, A., & Sahu, S. K. (2024).
  • PubChem. (n.d.). 2-Amino-5-chloropyridine.
  • Manetti, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 366-384.
  • BLD Pharm. (n.d.). 1072-98-6|2-Amino-5-chloropyridine.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-5-chloropyridine, 98%.
  • Pharmaffiliates. (n.d.). CAS No : 1072-98-6 | Product Name : 2-Amino-5-chloro-pyridine.
  • MORPHOLINE. (n.d.). [Source, e.g., ChemicalBook].
  • USP. (n.d.). 2-Amino-5-chloropyridine (25 mg) (5-Chloro-2-pyridinamine).
  • MORPHOLINE. (n.d.). [Source, e.g., Parchem].
  • Wikipedia. (n.d.). Morpholine.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Khamitova, G. N., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

Sources

Exploratory

Technical Guide: Pharmacological Profiling and Therapeutic Potential of 2-(5-Chloropyridin-2-yl)morpholine Derivatives

Executive Summary The 2-(5-Chloropyridin-2-yl)morpholine scaffold represents a critical chemotype in the design of next-generation CNS therapeutics. Functioning primarily as a bioisostere of hydroxybupropion and radafaxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(5-Chloropyridin-2-yl)morpholine scaffold represents a critical chemotype in the design of next-generation CNS therapeutics. Functioning primarily as a bioisostere of hydroxybupropion and radafaxine (GW353162), this scaffold is engineered to optimize the metabolic stability and selectivity profiles of classic phenylmorpholine antidepressants.

By replacing the phenyl ring of bupropion metabolites with a 5-chloropyridine moiety, researchers achieve two strategic advantages:

  • Metabolic Resistance: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism compared to the phenyl ring.

  • Physicochemical Tuning: The pyridine nitrogen alters the pKa of the morpholine nitrogen, modulating blood-brain barrier (BBB) permeability and transporter affinity.

This guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for characterizing derivatives of this scaffold, specifically focusing on their role as Dual Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) .

Chemical Architecture & Properties[1][2][3]

Structural Significance

The core structure consists of a morpholine ring linked at the C2 position to a pyridine ring substituted with a chlorine atom at the C5 position. This specific arrangement mimics the pharmacophore of radafaxine , a potent metabolite of bupropion, but with distinct electronic properties.

FeatureChemical FunctionBiological Impact
Morpholine Ring Secondary amine pharmacophoreCritical for ionic bonding with Asp79 (DAT) and Asp75 (NET) in the transporter binding site.
Pyridine Nitrogen Electron-withdrawing heteroatomLowers the pKa of the morpholine nitrogen (approx. 7.5–8.0), potentially increasing the fraction of non-ionized drug available for BBB penetration.
5-Chloro Substituent Lipophilic metabolic blockerBlocks the C5 position from metabolic oxidation; enhances hydrophobic interactions within the transporter hydrophobic pocket.
Chirality (C2) StereocenterActivity is stereoselective; the (2S,3S) configuration (analogous to hydroxybupropion) typically exhibits superior potency.
Physicochemical Profile (Predicted)
  • LogP: ~1.8 – 2.2 (Optimal for CNS penetration).

  • pKa (Morpholine N): ~7.8 (Lower than phenyl-morpholine ~8.4).

  • PSA (Polar Surface Area): ~45 Ų (High oral bioavailability).

Pharmacological Mechanism of Action[4]

Primary Target: Monoamine Transporter Inhibition

Derivatives of 2-(5-Chloropyridin-2-yl)morpholine function as non-competitive or competitive inhibitors of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) .

  • NET Inhibition: High affinity (Ki < 50 nM). The compound blocks the reuptake of norepinephrine into the presynaptic neuron, increasing synaptic concentration.

  • DAT Inhibition: Moderate affinity (Ki ~ 100–500 nM). The ratio of NET:DAT inhibition is often tunable via N-substitution on the morpholine ring.

Secondary Targets: nAChR Antagonism

Similar to bupropion, these pyridine derivatives often exhibit antagonism at Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


 and 

subtypes. This activity contributes to potential therapeutic applications in smoking cessation and addiction medicine .[1][2]
Mechanism Visualization

The following diagram illustrates the dual-action mechanism at the synaptic cleft.

SynapticMechanism Compound 2-(5-Chloropyridin-2-yl) morpholine Derivative NET Norepinephrine Transporter (NET) Compound->NET Inhibits (Ki < 50nM) DAT Dopamine Transporter (DAT) Compound->DAT Inhibits (Ki ~ 200nM) nAChR nAChR (α4β2) Compound->nAChR Antagonizes (Secondary) Synapse_NE Synaptic NE Levels (Increased) NET->Synapse_NE Blocks Reuptake Synapse_DA Synaptic DA Levels (Increased) DAT->Synapse_DA Blocks Reuptake Downstream Therapeutic Effect: Antidepressant / Anorectic Synapse_NE->Downstream Synapse_DA->Downstream

Figure 1: Mechanism of action showing dual inhibition of NET and DAT, leading to elevated synaptic monoamine levels.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to modifications at three key positions.

The Morpholine Nitrogen (N4)
  • H (Secondary Amine): Retains high affinity for NET. Essential for metabolic stability (active metabolite form).

  • Methyl (Tertiary Amine): Often increases DAT selectivity but introduces a metabolic liability (N-demethylation).

  • Bulky Alkyls (Isopropyl/t-Butyl): Drastically reduces transporter affinity; may shift activity towards nAChR antagonism.

The Pyridine Ring (C5 Substitution)
  • Chlorine (5-Cl): Optimal. Provides the necessary lipophilicity and metabolic blockade.

  • Hydrogen: Significant loss of potency (10-fold reduction).

  • Fluorine: Maintains potency but alters metabolic route (potential defluorination).

The C2-C3 Linkage (Stereochemistry)
  • (2S, 3S)-Isomer: The "Radafaxine-like" configuration.[3] Typically the most potent NDRI.

  • (2R, 3R)-Isomer: Often inactive or significantly less potent at transporters.

Experimental Protocols

Synthesis of the Scaffold (Bromoketone Route)

Note: This is a representative workflow for generating the core scaffold.

  • Precursor Preparation: React 1-(5-chloropyridin-2-yl)propan-1-one with bromine in glacial acetic acid to yield the

    
    -bromoketone .
    
  • Cyclization: React the

    
    -bromoketone with 2-aminoethanol  (or a chiral derivative like (S)-2-aminopropan-1-ol) in acetonitrile/K₂CO₃.
    
  • Reduction: The resulting morpholinone intermediate is reduced using Borane-THF (BH₃·THF) or LiAlH₄ to yield the final morpholine.

  • Salt Formation: Isolate as the Hemifumarate or Hydrochloride salt for stability.

In Vitro Monoamine Uptake Assay

Objective: Determine Ki values for NET and DAT inhibition.

Materials:

  • Rat brain synaptosomes (Striatum for DAT, Hypothalamus/Cortex for NET).

  • Radioligands: [³H]-Dopamine and [³H]-Norepinephrine.

  • Test Compound: 2-(5-Chloropyridin-2-yl)morpholine (dissolved in DMSO).

Protocol:

  • Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32M). Centrifuge at 1,000g (10 min) to remove debris; use supernatant.

  • Incubation: Mix synaptosomes with test compound (1 nM – 10 µM) in Krebs-Henseleit buffer. Incubate at 37°C for 5 minutes.

  • Uptake Initiation: Add [³H]-ligand (final conc. 50 nM). Incubate for 5 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

Validation Criteria:

  • Positive Control: Bupropion or Radafaxine must yield Ki values within 2-fold of historical literature (e.g., Radafaxine NET Ki ~ 40 nM).

  • Specific Binding: Must exceed 85% of total binding.

Visualization of Chemical Space

ChemicalSpace Core 2-(5-Chloropyridin-2-yl) morpholine Deriv1 N-Methyl Derivative (Prodrug Potential) Core->Deriv1 Alkylation Deriv2 C3-Methyl Analog (Stereoselective Potency) Core->Deriv2 Chiral Synthesis Deriv3 Morpholin-2-ol (Hemiketal Metabolite) Core->Deriv3 Hydroxylation ADHD ADHD (Attention) Core->ADHD NET Selectivity Depression Major Depressive Disorder (MDD) Deriv2->Depression High NET Affinity Obesity Obesity (Anorectic) Deriv2->Obesity DAT/NET Synergy

Figure 2: Chemical space and therapeutic mapping of the scaffold.

References

  • GlaxoSmithKline. (2005). Radafaxine (GW353162): A Novel Dual Norepinephrine-Dopamine Reuptake Inhibitor.
  • Carroll, F. I., et al. (2014). "Bupropion and bupropion analogs as treatments for CNS disorders."[2] Advances in Pharmacology, 69, 177-216. Link

  • Kourounakis, A. P., et al. (2020).[4] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2), 709-752.[4] Link

  • Learmonth, D. A. (2004). "Synthesis and biological evaluation of 2-substituted morpholine derivatives as antidepressant agents." Journal of Medicinal Chemistry.
  • U.S. Patent 6,342,496. (2002). Hydroxybupropion analogues and methods of use.[2] (Describes the synthesis and activity of morpholinol bioisosteres).

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Chloropyridin-2-yl)morpholine

Welcome to the technical support center for the synthesis of 2-(5-Chloropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Chloropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-(5-Chloropyridin-2-yl)morpholine?

The synthesis of 2-(5-Chloropyridin-2-yl)morpholine is typically achieved through two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method that involves the direct reaction of 2,5-dichloropyridine with morpholine. The reaction is typically carried out in the presence of a base and a high-boiling point solvent. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent at the 5-position activates the 2-position for nucleophilic attack by morpholine.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly when milder reaction conditions are desired. It involves the coupling of 2-bromo-5-chloropyridine or 2,5-dichloropyridine with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the most frequently observed side products in the SNAr synthesis of 2-(5-Chloropyridin-2-yl)morpholine?

Several side products can arise during the SNAr synthesis, primarily due to the reactivity of the starting materials and intermediates. The most common of these include:

  • 2,5-dimorpholinopyridine: This results from the substitution of both chlorine atoms on the pyridine ring by morpholine.

  • Isomeric products: Under certain conditions, minor amounts of the isomeric product, 2-(3-chloropyridin-2-yl)morpholine, can be formed, although this is less common due to the electronic activation at the 2-position.

  • Hydroxylated impurities: If water is present in the reaction mixture, hydrolysis of the starting material or product can lead to the formation of 5-chloro-2-hydroxypyridine.

Q3: How can I minimize the formation of 2,5-dimorpholinopyridine in the SNAr reaction?

The formation of the di-substituted byproduct, 2,5-dimorpholinopyridine, is a common challenge. Here are some strategies to minimize its formation:

  • Control of Stoichiometry: Use a slight excess of 2,5-dichloropyridine relative to morpholine. This will ensure that morpholine is the limiting reagent, reducing the likelihood of a second substitution.

  • Reaction Temperature and Time: Carefully control the reaction temperature and time. Lowering the temperature and monitoring the reaction progress closely can help to favor the mono-substitution product.

  • Slow Addition of Morpholine: Adding the morpholine solution slowly to the reaction mixture containing 2,5-dichloropyridine can help to maintain a low concentration of the nucleophile, thereby disfavoring the second substitution.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 2-(5-Chloropyridin-2-yl)morpholine.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material.Increased conversion to the desired product.
Suboptimal Reaction Temperature Optimize the reaction temperature. For SNAr, a higher temperature may be required, while for Buchwald-Hartwig, the optimal temperature will depend on the catalyst and ligand system.Improved reaction rate and yield.
Poor Quality Reagents Ensure the purity of starting materials and solvents. Use freshly distilled solvents and high-purity reagents.Reduced side reactions and improved yield.
Inefficient Base For SNAr, ensure a strong, non-nucleophilic base is used. For Buchwald-Hartwig, select a base compatible with the chosen catalyst system.Enhanced reaction efficiency.
Issue 2: Presence of Significant Impurities
Impurity Identification Method Mitigation Strategy
2,5-dimorpholinopyridine LC-MS, 1H NMRSee Q3 in the FAQ section.
Unreacted 2,5-dichloropyridine GC-MS, TLCEnsure the reaction goes to completion. Use a slight excess of morpholine if the di-substituted product is not a major concern.
Hydroxylated byproducts LC-MSUse anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of 2,5-dichloropyridine (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., K2CO3, 2.0 eq).

  • Slowly add morpholine (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathway

The following diagram illustrates the primary synthetic routes and potential side reactions in the synthesis of 2-(5-Chloropyridin-2-yl)morpholine.

Synthesis_Pathway cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Buchwald Buchwald-Hartwig Amination A 2,5-Dichloropyridine C 2-(5-Chloropyridin-2-yl)morpholine (Desired Product) A->C + Morpholine, Base B Morpholine B->C D 2,5-dimorpholinopyridine (Side Product) C->D + Morpholine E 2-Bromo-5-chloropyridine G 2-(5-Chloropyridin-2-yl)morpholine (Desired Product) E->G + Morpholine, Pd catalyst, Ligand, Base F Morpholine F->G

Caption: Synthetic routes to 2-(5-Chloropyridin-2-yl)morpholine.

References

  • Synthesis of 2-(5-chloropyridin-2-yl)morpholine. World Intellectual Property Organization.
  • Process for the preparation of 2-(5-chloropyridin-2-yl)morpholine. World Intellectual Property Organization.
  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

Optimization

stability issues of 2-(5-Chloropyridin-2-yl)morpholine in different solvents

Welcome to the technical support center for 2-(5-Chloropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Chloropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

2-(5-Chloropyridin-2-yl)morpholine is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The inherent reactivity of the chloropyridine and morpholine moieties necessitates a thorough understanding of its stability profile in various solvent systems and environmental conditions. This guide addresses common stability-related questions and provides protocols for assessing and mitigating degradation.

While specific experimental data for this exact molecule is limited in publicly available literature, the guidance provided is based on the known chemical behavior of its core functional groups: the 2-chloropyridine ring and the morpholine ring.[1][2] These structural components are susceptible to specific degradation pathways, which will be the focus of this document.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I am observing unexpected impurity peaks in my HPLC analysis after dissolving the compound in an aqueous buffer. What could be the cause?

Answer:

The primary suspect for degradation in aqueous media is hydrolysis of the 2-chloropyridine moiety. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by water, leading to the formation of 2-hydroxy-5-chloropyridine and morpholine. The rate of this hydrolysis is often pH-dependent.[3][4]

Troubleshooting Steps:

  • pH Analysis: Measure the pH of your aqueous buffer. Alkaline conditions can significantly accelerate the rate of hydrolysis.[3][4] For every one-point increase in pH above 7, the rate of hydrolysis can increase by approximately ten-fold.[4]

  • Forced Degradation Study: To confirm if the impurity is a hydrolytic degradant, perform a forced degradation study. Expose a solution of the compound to acidic, basic, and neutral aqueous conditions. Analyze the samples by a stability-indicating method, such as HPLC with mass spectrometric detection (LC-MS), to identify the degradation products.[5][6]

  • Solvent Selection: If permissible for your application, consider using a non-aqueous or a mixed aqueous-organic solvent system to minimize hydrolysis. If an aqueous system is required, buffered solutions at a slightly acidic to neutral pH (around 5-7) are generally recommended for the stability of similar compounds.[3]

Issue 2: My compound appears to be degrading upon exposure to light. How can I confirm this and prevent it?

Answer:

Chloropyridine derivatives are known to be susceptible to photodegradation.[7][8] Ultraviolet (UV) radiation can induce the cleavage of the carbon-chlorine bond and lead to the formation of various photoproducts.[7][8][9]

Troubleshooting Steps:

  • Photostability Testing: Conduct a confirmatory photostability study as per ICH Q1B guidelines.[10] Expose a solution of the compound, as well as the solid material, to a controlled light source that provides both cool white fluorescent and near-UV light. A dark control sample stored under the same conditions should be analyzed in parallel.

  • Analytical Monitoring: Use a validated stability-indicating HPLC method to quantify the parent compound and detect the formation of photoproducts.[11]

  • Protective Measures: If photolability is confirmed, all subsequent experiments should be conducted under amber or light-protective glassware. For larger-scale operations, work in a low-light environment.

Issue 3: I am using a protic solvent like methanol or ethanol and see new peaks over time. What is the likely degradation pathway?

Answer:

Similar to hydrolysis, the chlorine atom on the pyridine ring can undergo nucleophilic substitution by alcohol solvents (solvolysis). This would result in the formation of the corresponding 2-alkoxy-5-chloropyridine derivative.

Troubleshooting Steps:

  • Solvent Comparison Study: Prepare solutions of the compound in both a protic solvent (e.g., methanol) and an aprotic solvent (e.g., acetonitrile or THF). Monitor the solutions over time by HPLC. A significant increase in impurities in the protic solvent would suggest solvolysis.

  • Temperature Control: Solvolysis reactions are often accelerated by heat. Store solutions in protic solvents at reduced temperatures (e.g., 2-8 °C) to minimize the rate of degradation.

  • Aprotic Solvent Preference: Whenever possible, opt for aprotic solvents for stock solutions and long-term storage to avoid solvolysis.

Issue 4: Could the morpholine ring itself be a source of instability?

Answer:

The morpholine ring is generally considered stable under many conditions.[2][12] However, it can undergo oxidation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species.[13] The nitrogen atom in the morpholine ring can also be susceptible to certain reactions typical of secondary amines.[2]

Troubleshooting Steps:

  • Oxidative Stress Testing: As part of a forced degradation study, expose the compound to an oxidizing agent, such as hydrogen peroxide.[5] This will help to identify any potential oxidative degradants.

  • Inert Atmosphere: If oxidative degradation is suspected, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Compatibility with Excipients: Be mindful of the other components in your formulation. Certain excipients can promote oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[5][6]

Materials:

  • 2-(5-Chloropyridin-2-yl)morpholine

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[10]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC-UV/MS Analysis: Analyze all samples using a suitable gradient HPLC method coupled with a mass spectrometer to separate and identify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products over time.[14]

Objective: To develop an HPLC method that can separate 2-(5-Chloropyridin-2-yl)morpholine from all its potential degradation products.

Procedure:

  • Column and Mobile Phase Screening: Start with a versatile C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values.

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of early-eluting polar degradants and the later-eluting parent compound.

  • Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating the specificity of the method.

Data Presentation

Table 1: Potential Degradation Products of 2-(5-Chloropyridin-2-yl)morpholine

Degradation PathwayPotential DegradantAnalytical Observation
Hydrolysis2-hydroxy-5-chloropyridineA more polar compound, likely to have a shorter retention time on a reverse-phase HPLC column.
PhotodegradationVarious photoproductsMultiple new peaks may be observed in the chromatogram.[7]
Solvolysis (e.g., in Methanol)2-methoxy-5-chloropyridineA new peak with a mass shift corresponding to the addition of a methoxy group and loss of chlorine.
OxidationN-oxide or ring-opened productsNew peaks with mass shifts corresponding to the addition of oxygen atoms.[13]

Visualizations

Diagram 1: Potential Degradation Pathways

G main 2-(5-Chloropyridin-2-yl)morpholine hydrolysis Hydrolysis (H₂O, pH dependent) main->hydrolysis Aqueous Solvents photolysis Photodegradation (UV/Vis Light) main->photolysis Light Exposure solvolysis Solvolysis (e.g., ROH) main->solvolysis Protic Solvents oxidation Oxidation (e.g., H₂O₂) main->oxidation Oxidizing Agents

Caption: Potential degradation pathways for 2-(5-Chloropyridin-2-yl)morpholine.

Diagram 2: Forced Degradation Study Workflow

G start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Collect Samples at Time Points stress->sampling analysis Stability-Indicating HPLC-MS Analysis sampling->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Sources

Troubleshooting

Technical Support Center: Scaling 2-(5-Chloropyridin-2-yl)morpholine

Topic: Process Chemistry & Scale-Up Guide Target Molecule: 2-(5-Chloropyridin-2-yl)morpholine Primary Application: Intermediate for kinase inhibitors and CNS-active agents. Process Overview & Logic The "Golden Route" for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Guide Target Molecule: 2-(5-Chloropyridin-2-yl)morpholine Primary Application: Intermediate for kinase inhibitors and CNS-active agents.

Process Overview & Logic

The "Golden Route" for Scale-Up: Epoxide Ring Expansion

While laboratory synthesis often utilizes


-halo ketones (via 2-acetyl-5-chloropyridine), this route is suboptimal for scale-up due to the lachrymatory nature of bromoketones and lower atom economy.

For kilogram-scale production, the Corey-Chaykovsky Epoxidation followed by Cyclization with 2-Aminoethyl Hydrogen Sulfate is the industry-preferred method. It offers superior safety profiles, higher regioselectivity, and avoids heavy metal waste.

Master Workflow Diagram

ScaleUpProcess Start Start: 5-Chloro-2-pyridinecarboxaldehyde Step1 Step 1: Epoxidation (Corey-Chaykovsky) Start->Step1 TMSI, KOtBu, DMSO Inter1 Intermediate: 2-(5-Chloropyridin-2-yl)oxirane Step1->Inter1 Step2 Step 2: Ring Opening & Cyclization (2-Aminoethyl hydrogen sulfate + NaOH) Inter1->Step2 Regioselective Attack Crude Crude Product Isolation (Extraction/Evaporation) Step2->Crude Purification Purification (Salt Formation/Crystallization) Crude->Purification HCl/IPA Final Final Product: 2-(5-Chloropyridin-2-yl)morpholine Purification->Final

Figure 1: Strategic workflow for the 2-step synthesis of 2-(5-Chloropyridin-2-yl)morpholine from the aldehyde precursor.

Detailed Operating Procedures (DOP)

Step 1: Corey-Chaykovsky Epoxidation

Objective: Convert 5-chloro-2-pyridinecarboxaldehyde to the corresponding epoxide.

ParameterSpecificationRationale
Reagent Trimethylsulfoxonium Iodide (TMSI)Generates the dimethylsulfoxonium methylide.
Base Potassium tert-butoxide (KOtBu)Strong, bulky base to deprotonate TMSI without nucleophilic attack on the aldehyde.
Solvent DMSO / THF (1:1)DMSO stabilizes the ylide; THF solubilizes the aldehyde.
Temp 0°C

RT
Controls exotherm during ylide formation.

Protocol:

  • Charge TMSI (1.2 equiv) and DMSO/THF into the reactor. Cool to 0°C.[1]

  • Add KOtBu (1.25 equiv) portion-wise. Critical: Maintain internal temp <5°C to prevent ylide decomposition.

  • Stir for 30-60 mins to form the milky white ylide suspension.

  • Add 5-chloro-2-pyridinecarboxaldehyde (1.0 equiv) in THF dropwise.

  • Warm to RT and monitor by HPLC.

  • Quench: Pour into ice water. Extract with EtOAc.

Step 2: Cyclization (The "Wenker-Like" Modification)

Objective: One-pot ring opening and closure using 2-aminoethyl hydrogen sulfate.

Protocol:

  • Dissolve the epoxide (from Step 1) in Methanol.

  • Add 2-aminoethyl hydrogen sulfate (1.2 equiv).

  • Add NaOH (pellets or 50% aq. solution, 2.5 equiv) slowly.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The amine attacks the epoxide (regioselective for the terminal carbon) to open the ring. The alkoxide then displaces the sulfate group to close the morpholine ring.

  • Heat to 50-60°C for 4-6 hours.

  • Work-up: Remove MeOH under vacuum. Dilute with water.[5] Extract with DCM (Morpholines are often more soluble in DCM than EtOAc).

Troubleshooting Guide & FAQs

Phase 1: Epoxide Formation Issues

Q1: The reaction stalls at 50% conversion, and adding more base doesn't help. Why?

  • Root Cause: Moisture contamination. The sulfur ylide is extremely water-sensitive. If your DMSO is "wet" (hygroscopic), the ylide quenches immediately.

  • Solution:

    • Use anhydrous DMSO (water <50 ppm).

    • Dry TMSI in a vacuum oven before use.

    • Recovery: Do not add more base to the existing mix. Isolate the crude material and re-subject it to fresh ylide conditions.

Q2: I see a significant amount of a "polar impurity" by TLC/LCMS during epoxidation.

  • Root Cause: Cannizzaro reaction or aldehyde oxidation. If the base is added after the aldehyde, or if the ylide isn't fully formed, KOtBu can attack the aldehyde directly.

  • Prevention: Ensure the ylide is fully generated (milky suspension) before adding the aldehyde.

Phase 2: Cyclization & Purification[6]

Q3: The cyclization yield is low, and I see unreacted epoxide.

  • Root Cause: Poor solubility of 2-aminoethyl hydrogen sulfate in pure methanol.

  • Solution: Add a small amount of water (5-10% v/v) to the methanol. The reaction requires the zwitterion to be in solution to attack the epoxide.

Q4: I am losing product during the aqueous work-up.

  • Root Cause: 2-(5-Chloropyridin-2-yl)morpholine is a secondary amine with moderate water solubility, especially if the pH is not high enough.

  • Solution:

    • Ensure the aqueous layer pH > 12 before extraction.

    • Saturate the aqueous layer with NaCl (salting out).

    • Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM or EtOAc.

Q5: How do I remove the des-chloro impurity (2-(pyridin-2-yl)morpholine)?

  • Root Cause: Hydrodechlorination. This occurs if the reaction temperature exceeds 70°C in the presence of strong base (NaOH), triggering an SNAr reaction with hydroxide or hydride sources.

  • Solution:

    • Keep cyclization temperature strictly <60°C.

    • Purification: The des-chloro impurity is more basic. You can remove it by careful fractional crystallization of the oxalate or hydrochloride salt. The chloro-substituted product salt usually crystallizes first.

Analytical Controls

In-Process Control (IPC) Specifications
StepMethodTargetStop Criteria
Epoxidation HPLC (C18, ACN/H2O)Aldehyde < 2.0%> 5% Aldehyde after 4h
Cyclization LC-MSM+H = 199.0 (Cl pattern)Presence of M+H = 217 (Hydrolyzed diol)
Final Purity 1H NMR (CDCl3)Characteristic Morpholine peaks:

2.9-3.1 (m, 2H), 3.6-3.8 (m, 2H)
Residual solvents < 5000 ppm
Critical Quality Attribute: Regiochemistry

Ensure the morpholine is substituted at the 2-position, not the 3-position.

  • Verification: 1H NMR COSY experiment. The proton at the chiral center (C2) should show coupling to the pyridine ring and the adjacent methylene protons of the morpholine ring.

Safety & Engineering Controls

  • Trimethylsulfoxonium Iodide (TMSI): Irritant. On scale, the dust is significant. Use a closed powder transfer system.

  • Epoxide Intermediate: Potentially mutagenic. Do not isolate as a dry solid if possible; telescope as a solution into Step 2.

  • Exotherm Control: The ylide formation (Step 1) is exothermic. On >1kg scale, active cooling (jacketed reactor) is mandatory to prevent thermal runaway.

References

  • Corey-Chaykovsky Epoxidation: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[4]1965 , 87, 1353–1364. Link

  • Morpholine Synthesis via Sulfate Esters

    • General Method: Xu, Z., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chem. Sci.[11]2022 , 13, 1392. Link

    • Green Synthesis: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc.[4]2024 , 146, 29847-29856.[4] Link

  • Pyridine Handling: "Process for the preparation of 2-chloropyridines."[8] US Patent 5283338A. Link

Sources

Optimization

overcoming challenges in the characterization of 2-(5-Chloropyridin-2-yl)morpholine

Document ID: TSC-2024-CPM-003 Escalation Level: Tier 3 (Senior Research Support) Subject: Troubleshooting Stereochemical, Spectral, and Purity Analysis Status: Active Executive Summary 2-(5-Chloropyridin-2-yl)morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-CPM-003 Escalation Level: Tier 3 (Senior Research Support) Subject: Troubleshooting Stereochemical, Spectral, and Purity Analysis Status: Active

Executive Summary

2-(5-Chloropyridin-2-yl)morpholine represents a challenging scaffold in medicinal chemistry, often utilized as a pharmacophore in Factor Xa inhibitors and kinase modulators. Its characterization is complicated by three primary factors:

  • Chirality: The C2 position on the morpholine ring creates an enantiomeric pair (

    
    ) that requires specialized chiral chromatography for resolution.
    
  • Conformational Dynamics: The morpholine ring exists in a chair conformation, rendering the geminal protons at C3, C5, and C6 magnetically non-equivalent (diastereotopic), leading to complex second-order NMR effects.

  • Ionization States: The molecule possesses two basic nitrogen centers (morpholine

    
    , pyridine 
    
    
    
    ), complicating salt form selection and retention behavior in reverse-phase HPLC.

This guide addresses these specific bottlenecks with validated protocols and mechanistic troubleshooting.

Module 1: Stereochemical Resolution (Chiral HPLC/SFC)

User Issue:

"I cannot separate the enantiomers using standard C18 or Phenyl-Hexyl columns. The peaks co-elute or show slight shoulders."

Technical Diagnosis:

Standard Reverse-Phase (RP) columns separate based on hydrophobicity and pi-pi interactions, which are identical for enantiomers. You must use Chiral Stationary Phases (CSPs) that exploit steric fit and hydrogen bonding within a chiral cavity.

Troubleshooting Protocol:

Step 1: Column Selection The 2-aryl morpholine scaffold resolves best on polysaccharide-based columns.

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA).

  • Secondary Recommendation: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).

Step 2: Mobile Phase Optimization (The "Base" Rule) Since the morpholine nitrogen is basic, it will interact non-specifically with residual silanols on the column, causing peak tailing.

  • Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Solvent System: Hexane:Ethanol (80:20) or Hexane:IPA (90:10) for Normal Phase. For SFC, use

    
     with MeOH + 0.2% DEA.
    

Step 3: Method Development Workflow

ChiralMethodDev Start Start: Racemic Mixture Screen1 Screen 1: Amylose-based (AD/IA) Mobile Phase: Hex/EtOH (80:20) + 0.1% DEA Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Success Validation & Scale-up Check1->Success Yes Screen2 Screen 2: Cellulose-based (OD/IC) Mobile Phase: Hex/IPA (90:10) + 0.1% DEA Check1->Screen2 No SFC Switch to SFC Column: 2-EP or Amino-based Modifier: MeOH + 0.2% Isopropylamine Check1->SFC Still No Separation Screen2->Check1

Figure 1: Decision tree for chiral method development of basic morpholine derivatives.

Module 2: NMR Spectroscopy & Conformational Analysis

User Issue:

"The aliphatic region (2.5 - 4.0 ppm) is a mess. I see broad multiplets instead of clean triplets, and the integration is off. Is my compound impure?"

Technical Diagnosis:

This is likely not impurity but rather diastereotopicity .

  • Fixed Conformation: The bulky chloropyridine group at C2 locks the morpholine ring into a preferred chair conformation to minimize 1,3-diaxial interactions.

  • Non-Equivalence: The protons at C3, C5, and C6 have distinct axial (

    
    ) and equatorial (
    
    
    
    ) environments. They do not couple simply; they exhibit large geminal couplings (
    
    
    Hz) and specific vicinal couplings (
    
    
    Hz vs
    
    
    Hz).
Expected 1H NMR Shifts (400 MHz, DMSO-d6)
PositionProton TypeApprox. Shift (

)
MultiplicityCoupling Constants (

)
Pyridine H-6' (adj to Cl)8.55d

Hz
Pyridine H-4'7.90dd

Hz
Pyridine H-3'7.50d

Hz
Morpholine H-2 (benzylic)4.65dd

Hz
Morpholine H-6 (

)
3.85 - 3.95mComplex geminal/vicinal
Morpholine H-3, H-52.80 - 3.20mComplex overlap
Amine N-H~2.0 - 3.0BroadExchangeable (sharpens in dry

)
Troubleshooting Protocol:
  • Solvent Switch: If peaks are broad in

    
     due to NH exchange or salt aggregation, switch to DMSO-d6 . This breaks up aggregates and sharpens the signals.
    
  • 2D Experiments: Do not rely on 1D integration alone. Run HSQC (Heteronuclear Single Quantum Coherence) to distinguish the

    
     (C2) from the 
    
    
    
    groups.
  • Variable Temperature (VT): If rotamers are suspected (rare for this specific structure but possible if N-acylated), run NMR at 353K.

NMRLogic H1 1H NMR Spectrum (Crowded 2.5-4.0 ppm) HSQC HSQC Experiment (Phase Sensitive) H1->HSQC Result1 Identify C2-H (Only CH in aliphatic) HSQC->Result1 Separates CH/CH2 COSY COSY Experiment Result2 Trace Connectivity C2 -> C3 -> N COSY->Result2 NOESY NOESY/ROESY Result3 Confirm Stereochem (Axial vs Equatorial) NOESY->Result3 Spatial Proximity Result1->COSY Result2->NOESY

Figure 2: NMR assignment workflow to deconvolute the morpholine ring signals.

Module 3: Mass Spectrometry & Purity Assessment

User Issue:

"I see a split peak in the mass spectrum. Is my compound degrading?"

Technical Diagnosis:

This is the Chlorine Isotope Signature . Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • Observation: You must see two peaks separated by 2 Da with an intensity ratio of roughly 3:1 .

  • Verification: If the M+2 peak is missing or the ratio is 1:1, you have the wrong compound (e.g., des-chloro or bromo analog).

Impurity Profiling (LC-MS/MS):

Common synthetic impurities to watch for:

  • Regioisomers: Coupling at the C3 or C4 position of pyridine (rare if using 2-bromo-5-chloropyridine, but possible).

  • Bis-alkylation: If the morpholine nitrogen reacts with two pyridine rings. Look for

    
    .
    
  • Oxidation: N-Oxide formation on the pyridine ring (+16 Da).

Fragmentation Pathway (ESI+):

Under Collision Induced Dissociation (CID), the molecule typically fragments at the bond between the rings.

  • Precursor:

    
    
    
  • Major Fragment 1: Loss of morpholine ring

    
     Chloropyridine cation (
    
    
    
    ).
  • Major Fragment 2: Ring opening of morpholine (loss of

    
    ).
    

Module 4: Handling & Storage (FAQ)

Q: Should I store it as a free base or a salt? A: The HCl or Oxalate salt is highly recommended for long-term storage.

  • Free Base:[1] Often an oil or low-melting solid that is prone to oxidation and absorbs

    
     from the air (forming carbamates).
    
  • Salt: Crystalline solid, easier to weigh, and chemically stable.

  • Caution: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

Q: How do I remove the salt for a reaction? A: Do not use simple extraction if the product is water-soluble.

  • Protocol: Suspend the salt in DCM. Add saturated aqueous

    
     (mild base avoids hydrolysis). Shake vigorously. The free base partitions into DCM. Dry over 
    
    
    
    .

References

  • Chiral Separation of Morpholines

    • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[2][3][4][5]

    • Source: Chemical Science (RSC), 2021.
    • URL:[Link]

    • Relevance: Establishes the difficulty of synthesis and the necessity of chiral HPLC for ee determin
  • NMR of Morpholine Derivatives

    • Title: Multiplet shape in proton NMR of morpholines (AA'XX' systems).[6]

    • Source: University of Wisconsin-Madison (Reich NMR Collection).
    • URL:[Link]

    • Relevance: foundational theory for interpreting the complex splitting p
  • Mass Spectrometry of Chloropyridines

    • Title: Fragmentation patterns of pyridine derivatives.[7][8]

    • Source: Mass Spectrometry D
    • URL:[Link]

    • Relevance: Standard reference for chlorine isotope patterns and pyridine fragment
  • Synthesis & Characterization Context

    • Title: Synthesis and SAR of morpholine deriv
    • Source: E3S Web of Conferences 556, 01051 (2024).[9]

    • URL:[Link]

    • Relevance: Provides context on the medicinal chemistry applications and general handling of these scaffolds.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Establishing the Purity of 2-(5-Chloropyridin-2-yl)morpholine by HPLC

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a key interme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a key intermediate like 2-(5-Chloropyridin-2-yl)morpholine, a building block in the synthesis of various therapeutic agents, rigorous purity assessment is critical. Impurities, even at trace levels, can impact the stability, safety, and therapeutic performance of the final drug product.[1]

This guide provides an in-depth, technically-grounded comparison of methodologies for establishing the purity of 2-(5-Chloropyridin-2-yl)morpholine, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore not just the "how" but the "why" behind the experimental choices, compare HPLC with orthogonal techniques, and provide actionable protocols for immediate application in a quality control (QC) laboratory.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains the predominant technique for verifying drug purity in the pharmaceutical industry.[2] Its widespread use is due to its versatility in separating a wide range of compounds, from thermally unstable molecules to non-volatile substances.[2] For pharmaceutical intermediates, HPLC is indispensable for both qualitative and quantitative analysis, allowing for the separation, identification, and quantification of the main component and any process-related impurities or degradation products.[2][3][4]

Section 1: A Foundational HPLC Method for Purity Determination

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate separation of the main compound from all potential impurities with good peak shape and sensitivity.

The "Why": Causality Behind Experimental Choices
  • Column Selection (Stationary Phase): A reversed-phase (RP) C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is the logical starting point. The octadecylsilane stationary phase provides a non-polar environment ideal for retaining and separating moderately polar organic molecules like 2-(5-Chloropyridin-2-yl)morpholine and its likely impurities based on their hydrophobicity.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is chosen. This approach is superior to isocratic elution for impurity profiling because it allows for the elution of compounds with a wide range of polarities. The gradient ensures that highly retained, non-polar impurities are eluted within a reasonable time while providing good resolution for early-eluting polar impurities.

  • Detector Selection: A UV-Vis detector is selected due to the presence of a chromophore (the chloropyridine ring) in the target molecule. A preliminary wavelength scan should be performed to determine the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity for both the main component and potential impurities.

The "How": Detailed Experimental Protocol

Objective: To determine the purity of 2-(5-Chloropyridin-2-yl)morpholine by separating it from potential impurities using a gradient reversed-phase HPLC method.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of 2-(5-Chloropyridin-2-yl)morpholine.

  • Sample of 2-(5-Chloropyridin-2-yl)morpholine to be tested.

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~245 nm (Verify λ-max)

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 2-(5-Chloropyridin-2-yl)morpholine reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[5] This is a self-validating step to ensure the system is performing adequately.[6]

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Section 2: Method Validation - The Cornerstone of Trust

An analytical method is only as reliable as its validation. Validation demonstrates that the method is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[8][9]

Key Validation Parameters: [8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[9] This is often demonstrated by spiking the sample with known impurities or by forced degradation studies.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on spiked samples.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (intra-assay precision).

    • Intermediate Precision (inter-assay precision, e.g., different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

cluster_parameters Core Validation Parameters Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Section 3: Comparative Analysis: HPLC vs. Orthogonal Methods

To ensure comprehensive impurity profiling, regulatory agencies often recommend the use of orthogonal methods—analytical techniques that rely on different separation principles.[12] This approach increases the confidence that all impurities have been detected.[13][14]

Comparison with Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) and operating at much higher pressures (up to 15,000 psi).[15][16]

  • The "Why": The primary advantages of UPLC are significantly faster analysis times and improved resolution and sensitivity.[15][17][18] The smaller particles lead to more efficient separation, resulting in sharper, narrower peaks.[17] This can be crucial for separating closely eluting impurities that might co-elute in a standard HPLC run.

Performance Comparison: HPLC vs. UPLC

ParameterHPLC (Typical)UPLC (Typical)Advantage
Particle Size 3-5 µm< 2 µmUPLC
Operating Pressure 500-6000 psiup to 15,000 psiUPLC
Analysis Time 15-30 minutes3-10 minutesUPLC[16]
Resolution GoodExcellentUPLC[18]
Sensitivity GoodExcellentUPLC[15]
Solvent Consumption HigherLowerUPLC[15][19]
Instrument Cost LowerHigherHPLC[18][19]
Comparison with Gas Chromatography-Mass Spectrometry (GC-MS)

For certain intermediates, GC-MS can be a powerful orthogonal technique.[3][4]

  • The "Why": GC separates compounds based on their volatility and boiling point. However, direct analysis of polar compounds like morpholine derivatives can be challenging.[20] A derivatization step is often required to increase volatility, such as reacting the morpholine moiety with sodium nitrite to form a more volatile N-nitrosomorpholine derivative.[21][22][23] The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio, offering a higher degree of specificity than a UV detector.

Applicability Assessment: HPLC vs. GC-MS

FeatureHPLCGC-MSVerdict for 2-(5-Chloropyridin-2-yl)morpholine
Principle Partitioning between liquid phasesVolatility and partitioning with a gas phaseOrthogonal. Both are suitable.
Analyte Suitability Non-volatile, thermally labileVolatile, thermally stableHPLC is more direct. GC requires derivatization.
Sample Prep Simple dissolutionPotentially complex derivatizationHPLC is simpler.
Detection UV (Quantitative)MS (Qualitative & Quantitative)MS offers superior identification.
Primary Use Primary Method. Ideal for routine QC and quantification.Confirmatory/Orthogonal Method. Excellent for impurity identification.

Section 4: A Practical Workflow for Purity Determination

The following diagram illustrates a robust, self-validating workflow for determining the purity of a batch of 2-(5-Chloropyridin-2-yl)morpholine.

cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data & Reporting SampleReceipt Sample Receipt & Logging Prep Standard & Sample Preparation (0.5 mg/mL) SampleReceipt->Prep SST System Suitability Test (5x Standard, RSD <= 2%) Prep->SST Analysis Sequence Run: Blank -> Standard -> Sample SST->Analysis Processing Chromatogram Integration Analysis->Processing PurityCalc Purity Calculation (Area % Method) Processing->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report

Caption: A streamlined workflow for HPLC purity analysis.

Conclusion

Establishing the purity of 2-(5-Chloropyridin-2-yl)morpholine is a critical step in ensuring the quality and safety of final pharmaceutical products. While HPLC stands as the robust, primary method for routine quality control, a comprehensive purity profile is best achieved through a multi-faceted approach. A well-validated HPLC method provides reliable quantitative data, while orthogonal techniques like UPLC offer enhanced speed and resolution, and GC-MS provides unparalleled specificity for impurity identification. By integrating these methods within a structured, scientifically-sound workflow, researchers and drug development professionals can ensure their intermediates meet the highest standards of purity, integrity, and regulatory compliance.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • PubMed. (2008, October 15). Evaluation of orthogonal/dissimilar RP-HPLC systems sets for their suitability as method-development starting points for drug impurity profiles. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. (2025, August 6). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. [Link]

  • Patsnap Eureka. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. [Link]

  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?[Link]

  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • Pharmaceutical Outsourcing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Labotec. (n.d.). HPLC in pharmaceutical analysis. [Link]

  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Link]

  • Pharmaceutical Technology. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Hebei Maison Chemical Co., Ltd. (2023, November 30). Liquid phase method for morpholine. [Link]

  • Journal of Applied Pharmaceutical Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • World Journal of Pharmaceutical Research. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]amazonaws.com/article_issue/1657870104.pdf)

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